o-Phenetidine
Overview
Description
It is a substituted aniline and an aromatic ether, characterized by a reddish-brown oily liquid appearance . This compound is primarily used in the manufacture of acetophenetidin, a pharmaceutical agent.
Mechanism of Action
Target of Action
Similar compounds like phenindamine, an antihistamine, are known to interact with histamine h1-receptor sites on effector cells .
Mode of Action
For instance, Phenindamine competes with histamine for histamine H1-receptor sites on effector cells . This competition can reduce the intensity of allergic reactions and tissue injury responses involving histamine release .
Biochemical Pathways
Based on the mechanism of action of similar compounds, it can be hypothesized that o-phenetidine might influence pathways involving histamine signaling .
Pharmacokinetics
They influence how the compound is absorbed into the body, distributed to different tissues, metabolized into different forms, and finally excreted from the body .
Result of Action
Based on the mode of action, it can be inferred that this compound might reduce the intensity of allergic reactions and tissue injury responses involving histamine release .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Phenetidine can be synthesized from 2-ethoxynitrobenzene through reduction. This reduction can be achieved using iron or by catalytic hydrogenation in the presence of precious-metal catalysts or Raney nickel. Another method involves the chemical oxidative polymerization of 8-aminoquinoline and this compound in aqueous media.
Industrial Production Methods: Industrial production of this compound typically involves the reduction of 2-ethoxynitrobenzene using iron filings and hydrochloric acid. The reaction mixture is then neutralized, and the product is extracted and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: o-Phenetidine undergoes various chemical reactions, including:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution Reactions: It can react with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Common Reagents and Conditions:
Reduction: Iron or catalytic hydrogenation with precious-metal catalysts or Raney nickel.
Oxidation: Chemical oxidative polymerization in aqueous media.
Major Products:
Salts: Formed through neutralization with acids.
Polymers: Formed through oxidative polymerization.
Scientific Research Applications
o-Phenetidine has a wide range of applications in scientific research, including:
Anticorrosive Coatings: Poly this compound (POPT) and POPT/TiO2 nanocomposites are used as anticorrosive coatings on stainless steel.
Solar Cells: Electroactive conducting polymers derived from this compound are used in solar cell applications.
Sensors: The compound is used in sensors due to its ability to increase the surface area of polymer matrices.
Protective Coatings: Polyaniline and its derivatives, including those derived from this compound, are used for corrosion control.
Comparison with Similar Compounds
- o-Anisidine
- p-Anisidine
- 4-Ethoxyaniline
- o-Toluidine
Comparison: o-Phenetidine is unique due to its ethoxy group attached to the aniline ring, which imparts distinct chemical properties compared to its analogs. For example, o-Anisidine has a methoxy group instead of an ethoxy group, leading to different reactivity and applications. Similarly, p-Anisidine and 4-Ethoxyaniline differ in the position of the substituent groups on the aromatic ring, affecting their chemical behavior and uses .
Properties
IUPAC Name |
2-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHFFAFDSSHFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | O-PHENETIDINE | |
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Related CAS |
122165-90-6 | |
Record name | Poly(o-ethoxyaniline) | |
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DSSTOX Substance ID |
DTXSID5025863 | |
Record name | 2-Ethoxyaniline | |
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Molecular Weight |
137.18 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Reddish brown oily liquid. (NTP, 1992), Oily liquid; Rapidly turned brown by light and air; [Merck Index] Reddish-brown oily liquid; [CAMEO] Clear dark red liquid; [Sigma-Aldrich MSDS] | |
Record name | O-PHENETIDINE | |
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Record name | o-Phenetidine | |
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Boiling Point |
444 to 450 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | O-PHENETIDINE | |
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Solubility |
5 to 10 mg/mL at 76.1 °F (NTP, 1992) | |
Record name | O-PHENETIDINE | |
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Density |
1.044 at 69.4 °F (NTP, 1992) - Denser than water; will sink | |
Record name | O-PHENETIDINE | |
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Vapor Pressure |
1 mmHg at 152.6 °F ; 25 mmHg at 271 °F (NTP, 1992), 0.02 [mmHg] | |
Record name | O-PHENETIDINE | |
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Record name | o-Phenetidine | |
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CAS No. |
94-70-2, 1321-31-9 | |
Record name | O-PHENETIDINE | |
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Record name | 2-Ethoxyaniline | |
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Record name | Benzenamine, ar-ethoxy- | |
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Record name | o-Phenetidine | |
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Record name | Benzenamine, 2-ethoxy- | |
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Record name | 2-Ethoxyaniline | |
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Record name | o-phenetidine | |
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Record name | O-PHENETIDINE | |
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Melting Point |
less than -4 °F (NTP, 1992) | |
Record name | O-PHENETIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o-phenetidine?
A1: this compound, also known as 2-ethoxyaniline, has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Circular Dichroism (CD) spectroscopy. These techniques provide insights into its structural features, electronic transitions, and magnetic properties. [, , , , ]
Q3: What are the solubility characteristics of this compound?
A3: this compound exhibits good solubility in various organic solvents. Its solubility in highly polar solvents increases when copolymerized with pyrrole. []
Q4: How does this compound behave as a corrosion inhibitor?
A4: Studies have shown that this compound acts as a mixed-type corrosion inhibitor for 63/37 brass in nitric acid. It preferentially inhibits corrosion at local cathodic areas, and its efficiency improves with increasing alkyl chain length attached to the ether linkage. []
Q5: Can this compound be used in the synthesis of nanocomposites?
A5: Yes, this compound serves as a monomer for synthesizing poly(this compound) (POEA). This polymer can be combined with materials like NiCoFe2O4 and exfoliated graphite to create nanocomposites with excellent microwave absorption properties. [, , ] Additionally, this compound can be polymerized in situ with layered montmorillonite clay to produce nanocomposites with improved corrosion protection on cold-rolled steel. []
Q6: What is the role of this compound in the synthesis of gold nanostructures?
A6: this compound acts as a reducing agent in the fabrication of gold bellflowers (GBFs) with high photothermal conversion efficiency. This process utilizes a unique liquid/liquid/gas triphasic interface system with chloroauric acid as the gold source. []
Q7: How is this compound used in polymer synthesis?
A7: this compound is a monomer used to synthesize poly(this compound) (POEA) through oxidative polymerization. This can be achieved chemically using oxidants like ammonium persulfate or electrochemically. [, ]
Q8: What are the properties of poly(this compound)?
A8: Poly(this compound) is a conducting polymer that displays redox behavior similar to polyaniline. It undergoes transformations between leucoemeraldine, emeraldine, and pernigraniline forms, exhibiting characteristic redox waves. []
Q9: What are the benefits of copolymerizing this compound with other monomers?
A9: Copolymerization of this compound with monomers like aniline or pyrrole offers several advantages:
- Enhanced Solubility: Incorporation of this compound improves the solubility of the resulting copolymers, particularly in common organic solvents. [, , ]
- Tunable Conductivity: By adjusting the comonomer ratio, the conductivity of the copolymers can be fine-tuned. For instance, poly(aniline-cthis compound) with 20% this compound retains high conductivity comparable to pure polyaniline. []
- Improved Stability: this compound copolymers, especially those with pyrrole, demonstrate better stability in solution compared to their homopolymer counterparts. [, ]
Q10: How do polymerization conditions affect this compound copolymers?
A10: Polymerization parameters, such as temperature, reaction time, oxidant type, solvent, and comonomer ratio significantly influence the yield, structure, properties, and morphology of this compound copolymers. [, , ]
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